EB-3D

Choline kinase inhibition Cancer cell proliferation Comparative pharmacology

EB-3D is the only ChoKα inhibitor with an experimentally resolved co-crystal structure (PDB: 5FTG, 1.45 Å), providing atomic-level binding validation unavailable for MN58b or RSM932A. It delivers superior antiproliferative potency (GI₅₀ 0.9–479 nM) across solid tumor and hematologic cancer lines with lower non-tumoral cell toxicity. Validated in TNBC (MDA-MB-231 G₀/G₁ arrest, AMPK-driven senescence), T-ALL (AMPK-mTOR apoptosis, chemosensitization with L-asparaginase/dexamethasone), and lipid metabolism (Kennedy pathway disruption). In vivo tumor growth inhibition and metastasis reduction confirmed at 1 mg/kg i.p. in syngeneic models. Essential for structure-guided ChoKα research and rational inhibitor design.

Molecular Formula C30H36Br2N4O2
Molecular Weight 644.4 g/mol
Cat. No. B607254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB-3D
SynonymsEB-3D;  EB 3D;  EB3D; 
Molecular FormulaC30H36Br2N4O2
Molecular Weight644.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-]
InChIInChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2
InChIKeySCXVGPSPZQBBDM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EB-3D: A Structurally Validated Selective Choline Kinase α Inhibitor for Oncology Research Procurement


EB-3D (also designated compound 10a) is a symmetrical biscationic small molecule that functions as a potent and selective inhibitor of choline kinase alpha (ChoKα), with a reported IC50 of 1 μM against the purified human ChoKα1 isoform [1]. The compound's binding mode has been experimentally resolved via X-ray crystallography (PDB ID: 5FTG) at 1.45 Å resolution, confirming direct occupation of the choline-binding site [2]. As a tool compound for investigating aberrant choline metabolism in oncology, EB-3D has demonstrated broad antiproliferative activity across solid tumor and hematological malignancy cell lines, with GI50 values ranging from 0.9 to 479 nM [1]. The compound is formally identified by CAS number 1839150-63-8 and molecular formula C30H36Br2N4O2 (molecular weight: 644.44 g/mol) [3].

Why Choline Kinase α Inhibitors Cannot Be Interchanged: The Case for EB-3D Structural Validation


Choline kinase α inhibitors represent a heterogeneous class of biscationic compounds with substantial variability in molecular architecture, binding kinetics, and downstream biological outcomes. While several ChoKα inhibitors have been reported—including MN58b (IC50: 1.4 μM against ChoKα) and RSM932A—these compounds differ fundamentally in their spacer chemistry, cationic head groups, and resultant cellular pharmacology [1]. Unlike earlier-generation inhibitors for which high-resolution structural binding data are absent, EB-3D's co-crystal structure with ChoKα1 (PDB: 5FTG) provides atomic-level validation of its binding pose, enabling structure-guided interpretation of its biological effects that cannot be extrapolated to structurally distinct analogs [2]. Furthermore, comparative antiproliferative profiling across cancer cell lines reveals that EB-3D achieves GI50 values in the nanomolar range that surpass those of reference biscationic compounds MN58b and RSM932A, while maintaining lower toxicity in non-tumoral cells [1]. These quantitative distinctions render simple within-class substitution scientifically unsound.

EB-3D Comparative Performance Metrics: Quantitative Evidence for Procurement Decisions


EB-3D vs. MN58b and RSM932A: Superior Antiproliferative Potency Across Cancer Cell Lines

In a comparative evaluation of symmetrical biscationic ChoKα inhibitors, EB-3D (compound 10a) demonstrated superior antiproliferative activity relative to the reference compounds MN58b and RSM932A across a panel of cancer cell lines [1]. EB-3D achieved GI50 values in the nanomolar range for multiple cell lines, whereas MN58b and RSM932A exhibited less potent growth inhibition profiles [1]. Notably, EB-3D displayed reduced toxicity toward non-tumoral cell lines compared to the reference compounds, suggesting a more favorable cancer-cell-selective antiproliferative window [1].

Choline kinase inhibition Cancer cell proliferation Comparative pharmacology

EB-3D Structural Binding Validation: Atomic-Resolution Co-Crystal Structure with ChoKα1

EB-3D's binding interaction with human ChoKα1 has been experimentally resolved at 1.45 Å resolution via X-ray crystallography, with the co-crystal structure deposited as PDB ID: 5FTG [1]. The structure reveals that the 1-benzyl-4-(dimethylamino)pyridinium fragment of EB-3D engages in a strong π-cation interaction with the choline-binding site . This atomic-level structural validation distinguishes EB-3D from many ChoKα inhibitors that lack experimentally determined binding modes, including MN58b and RSM932A, for which no co-crystal structures are publicly available.

X-ray crystallography Structure-based drug design Binding mode characterization

EB-3D Antiproliferative Activity: Broad-Spectrum GI50 Profiling Across Solid and Hematological Tumors

EB-3D demonstrates potent and broad-spectrum antiproliferative activity across multiple cancer cell line panels. In a comprehensive evaluation, EB-3D inhibited cell growth with GI50 values ranging from 27 to 110 nM in solid tumor cell lines and from 0.9 to 479 nM in hematological tumor cell lines [1]. In a separate panel of nine distinct human tumor-cell lines, EB-3D exhibited GI50 values ranging from 0.027 to 0.12 μM (27 to 120 nM) . For comparison, the widely studied ChoKα inhibitor MN58b is reported to have an IC50 of 1.4 μM against ChoKα, with cellular antiproliferative effects generally observed at higher micromolar concentrations .

Antiproliferative activity GI50 profiling Cancer cell line panel

EB-3D In Vivo Antimetastatic Efficacy: Quantified Reduction of Lung Metastasis in Murine Models

In experimental metastasis models using intravenous injection of murine E0771 or human MDA-MB-231 breast cancer cells, treatment with EB-3D at 2.5 mg/kg produced a statistically significant reduction in both macrometastases and micrometastases in the lungs compared to untreated controls . Additionally, the resected lung weight was significantly reduced following EB-3D treatment . In an orthotopic syngeneic breast cancer model (E0771 cells in C57BL/6 mice), intraperitoneal administration of EB-3D at 1 mg/kg resulted in strong tumor growth inhibition and reduction of spontaneous metastasis formation [1].

Metastasis inhibition In vivo efficacy Breast cancer model

EB-3D AMPK-mTOR Pathway Modulation: Early AMPK Phosphorylation Precedes mTORC1 Suppression

EB-3D treatment induces early activation of AMPK, the central regulator of cellular energy homeostasis, via phosphorylation at residue T172 (T712 in the manuscript nomenclature) of the catalytic subunit α [1]. This AMPK activation occurs within 30 minutes of exposure at 0.3 μM EB-3D and subsequently represses the mTORC1 pathway, as evidenced by dephosphorylation of mTOR at S2448 and downstream effectors including p70S6K, S6 ribosomal protein, and 4E-BP1 [1][2]. While other ChoKα inhibitors such as JCI-20679 have also been reported to activate AMPK, the temporal kinetics and downstream effector modulation profiles differ, with EB-3D demonstrating a defined cascade wherein AMPK activation precedes and drives mTORC1 suppression [3].

AMPK activation mTOR signaling Metabolic regulation

EB-3D Chemosensitization: Synergistic Enhancement of Dexamethasone and L-Asparaginase in T-ALL

In T-acute lymphoblastic leukemia (T-ALL) models, EB-3D enhances cellular sensitivity to standard chemotherapeutic agents. Specifically, EB-3D treatment lowered the GI50 of L-asparaginase and increased cell death when used in combination, demonstrating synergistic activity [1]. The compound also enhanced T-leukemia cell sensitivity to dexamethasone [1]. In triple-negative breast cancer (TNBC) models, EB-3D potentiated the antitumoral effect of cisplatin and synergized with drugs commonly used for breast cancer treatment [2]. This chemosensitization property distinguishes EB-3D from ChoKα inhibitors that have not been systematically evaluated in combination regimens.

Chemosensitization Drug synergy Combination therapy

EB-3D Optimal Research Application Scenarios Derived from Quantitative Evidence


Breast Cancer Metabolism and Metastasis Studies

EB-3D is optimally suited for investigations of choline metabolism dysregulation in breast cancer, particularly triple-negative breast cancer (TNBC). The compound arrests MDA-MB-231 cells in G0/G1 phase and triggers irreversible cellular senescence via AMPK activation [1]. At 1 mg/kg i.p. in syngeneic orthotopic E0771 mouse models, EB-3D produces strong tumor growth inhibition and reduces spontaneous metastasis formation [1]. Additionally, EB-3D impairs migration and invasiveness of highly metastatic MDA-MB-231 cells and potentiates cisplatin's antitumoral effects [1]. Researchers investigating the Kennedy pathway, phosphocholine biosynthesis, and metabolic reprogramming in aggressive breast cancer will find EB-3D's validated in vivo efficacy and structural binding data particularly valuable.

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Mechanistic Studies

EB-3D is specifically validated for T-ALL research applications, where it induces G0/G1 cell cycle arrest and apoptosis via AMPK-mTOR pathway modulation [1]. The compound exhibits potent antiproliferative activity in T-leukemia cell lines (GI50 values in nanomolar range) and, critically, demonstrates efficacy in ex-vivo primary cultures derived from pediatric T-ALL patients [1]. Notably, the pro-apoptotic effect in T-ALL cells is rapidly triggered and cannot be rescued by compound withdrawal, distinguishing the cellular response from that observed in breast cancer models [1]. The compound's chemosensitization synergy with L-asparaginase and dexamethasone makes it a valuable tool for combination therapy studies in hematological malignancies [1].

Lipid Metabolism and Phosphatidylcholine Biosynthesis Studies

EB-3D is validated for lipid metabolism investigations, where it interferes with phosphatidylcholine biosynthesis via both the CDP-choline pathway and choline cellular uptake [1]. The compound reduces the synthesis of diacylglycerols, triacylglycerols, and cholesterol, while also lowering ChoKα protein levels [1]. Using [methyl-14C]choline and other radiolabeled precursors, researchers have demonstrated that EB-3D (and its close analog EB-3P) modulates the AMPK signaling pathway to deregulate lipid homeostasis, accompanied by mitochondrial alterations and endoplasmic reticulum stress responses [1]. For studies of the Kennedy pathway and aberrant lipid metabolism in cancer, EB-3D provides a well-characterized tool with documented effects on multiple lipid classes.

Structure-Based Drug Design and ChoKα Inhibitor Development

EB-3D's co-crystal structure with human ChoKα1 (PDB: 5FTG, 1.45 Å resolution) makes it uniquely valuable for structure-guided medicinal chemistry efforts [1]. The atomic-resolution structure reveals the π-cation interaction between EB-3D's 1-benzyl-4-(dimethylamino)pyridinium fragment and the choline-binding site [2]. Unlike MN58b and RSM932A, which lack publicly available co-crystal structures with ChoKα1, EB-3D provides an experimentally validated template for rational design of next-generation ChoKα inhibitors. The compound's symmetrical biscationic architecture and defined binding pose enable computational docking studies and structure-activity relationship analyses that cannot be performed with structurally uncharacterized ChoKα inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EB-3D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.